molecular formula C10H14N2O2 B1429205 ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 1242850-22-1

ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate

Cat. No.: B1429205
CAS No.: 1242850-22-1
M. Wt: 194.23 g/mol
InChI Key: YFTXPFMYPSQOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a bicyclic structure. It is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of N-alkylpyrroles with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization and cycloaddition reactions. The use of solid alumina and room temperature conditions for the initial cross-coupling step ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-8-4-3-6-12(8)7-5-11-9/h3-4,6,9,11H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTXPFMYPSQOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CN2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate
Reactant of Route 2
ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate
Reactant of Route 3
ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate
Reactant of Route 4
ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate
Reactant of Route 5
ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate
Reactant of Route 6
ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.